molecular formula C12H17NO2 B585419 rac N-(Acetyl-d3) Ephedrine CAS No. 1346604-10-1

rac N-(Acetyl-d3) Ephedrine

Cat. No.: B585419
CAS No.: 1346604-10-1
M. Wt: 210.291
InChI Key: ZZGMTCKULVMTDB-GURFDWSASA-N
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Description

rac N-(Acetyl-d3) Ephedrine: is a labeled acetylated derivative of the alpha and beta-adrenergic agonist ephedrine. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-(Acetyl-d3) Ephedrine involves the acetylation of ephedrine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: rac N-(Acetyl-d3) Ephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac N-(Acetyl-d3) Ephedrine is widely used in scientific research, including:

    Chemistry: Used as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the metabolic pathways of ephedrine and its derivatives.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

rac N-(Acetyl-d3) Ephedrine exerts its effects by acting as an alpha and beta-adrenergic agonist. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased activity at adrenergic receptors. This results in various physiological effects such as increased heart rate, bronchodilation, and vasoconstriction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies and provides enhanced stability compared to its non-labeled counterparts.

Properties

IUPAC Name

2,2,2-trideuterio-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-GURFDWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C)[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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